N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
CAS No.: 1581118-24-2
Cat. No.: VC8244645
Molecular Formula: C9H14ClN3O4S
Molecular Weight: 295.74
* For research use only. Not for human or veterinary use.
![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride - 1581118-24-2](/images/structure/VC8244645.png)
Specification
CAS No. | 1581118-24-2 |
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Molecular Formula | C9H14ClN3O4S |
Molecular Weight | 295.74 |
IUPAC Name | N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H |
Standard InChI Key | WBHDDXABFMDWTB-UHFFFAOYSA-N |
SMILES | CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl |
Canonical SMILES | CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 2-nitrobenzenesulfonamide core linked to a 2-(methylamino)ethyl group, with a hydrochloride counterion (Figure 1). The molecular formula is C₉H₁₄ClN₃O₄S, derived from:
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Sulfonamide backbone: C₆H₄NO₂S (2-nitrobenzenesulfonyl group)
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Side chain: C₃H₁₁N₂ (2-(methylamino)ethyl group)
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Hydrochloride salt: Cl⁻
The nitro group at the ortho position of the benzene ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Comparative Analysis with Analogous Compounds
Table 1 contrasts key properties with structurally related sulfonamides:
The methylaminoethyl side chain enhances hydrophobicity compared to the aminoethyl analog, potentially improving membrane permeability in biological systems.
Synthesis and Preparation
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines . For this compound:
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Step 1: React 2-nitrobenzenesulfonyl chloride with N-methylethylenediamine in anhydrous dichloromethane.
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Step 2: Precipitate the hydrochloride salt using HCl gas or concentrated hydrochloric acid .
Optimization Challenges
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Nitro Group Stability: The ortho-nitro group may hinder sulfonylation due to steric effects, necessitating controlled reaction temperatures (0–5°C) .
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Side Reactions: Competing reactions at the secondary amine (e.g., over-alkylation) require stoichiometric precision .
Physicochemical Characteristics
Predicted Properties
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydrochloride salt; poor in nonpolar solvents.
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Melting Point: Estimated 145–160°C (decomposition likely near 160°C).
Spectroscopic Data
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IR (KBr): Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch), 1530 cm⁻¹ (NO₂ symmetric stretch), and 3250 cm⁻¹ (N-H stretch) .
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¹H NMR (DMSO-d₆): δ 2.3 (s, 3H, CH₃), 2.7–3.1 (m, 4H, CH₂NHCH₂), 7.6–8.2 (m, 4H, aromatic).
Applications and Biological Relevance
Parameter | 12e (Bcl-2 Inhibitor) | Target Compound (Predicted) |
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Molecular Weight | 303.34 g/mol | 295.75 g/mol |
Key Functional Groups | Sulfonamide, nitro | Sulfonamide, nitro |
Bioactivity | IC₅₀ = 0.019 nM (Bcl-2 WT) | Unknown |
This suggests potential utility in apoptosis regulation, warranting in vitro validation.
Future Research Directions
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